![molecular formula C16H15N3O2S2 B6500609 N-[(furan-2-yl)methyl]-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide CAS No. 864918-86-5](/img/structure/B6500609.png)
N-[(furan-2-yl)methyl]-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
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Description
The compound “N-[(furan-2-yl)methyl]-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide” is a complex organic molecule that contains several functional groups. These include a furan ring, a thiadiazole ring, a methylphenyl group, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, furan-2-ylmethanethiol, an organic compound containing a furan substituted with a sulfanylmethyl group, can be prepared by reacting furfuryl alcohol with thiourea in hydrochloric acid .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiadiazole rings would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the furan ring is susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups present. For example, the presence of the furan and thiadiazole rings could potentially make the compound aromatic .Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents, which could be crucial in combating microbial resistance .
Antimicrobial Drug Development
The compound’s furan nucleus is an essential synthetic technique in the search for new drugs . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, making them useful in various disease areas .
Energy Transfer Research
Although not directly related to the compound, the term “HMS” has been associated with research in energy transfer . Specifically, the Förster resonance energy transfer (FRET), a phenomenon seen in photosynthesis and other natural processes where a donor molecule in an excited state transfers energy to an acceptor molecule .
Enhanced Separation Techniques
Again, the term “HMS” has been used in the context of Hybrid Membrane Systems (HMS), which integrate membrane technology with other separation methodologies . This could potentially be relevant if the compound is used in systems that require advanced separation techniques .
Acute Myeloid Leukemia Treatment
While not directly related to the compound, the term “F0698-0324” has been associated with research in the treatment of acute myeloid leukemia . Histone deacetylase inhibitors (HDACi) have shown the ability to induce differentiation, cell cycle arrest, and apoptosis of AML cells .
Chemical Engineering Research
The term “SR” has been associated with scientific research in chemical engineering . Specifically, substances used in scientific research and development (SR&D) and Product and Process Orientated Research and Development (PPORD) could potentially include the compound .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-11-5-2-3-7-13(11)15-18-16(23-19-15)22-10-14(20)17-9-12-6-4-8-21-12/h2-8H,9-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNJEFNTRXBLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide |
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